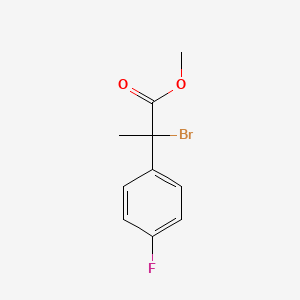
Methyl 2-bromo-2-(4-fluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-bromo-2-(4-fluorophenyl)propanoate is an organic compound with the molecular formula C10H10BrFO2 It is a derivative of propanoic acid and contains both bromine and fluorine atoms, making it a halogenated ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-2-(4-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-(4-fluorophenyl)propanoate using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-bromo-2-(4-fluorophenyl)propanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidation reactions can convert the ester group to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Reduction: Reduction reactions are performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.
Oxidation: Oxidation reactions are conducted in aqueous or organic solvents under reflux conditions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as amides, thioesters, or ethers.
Reduction: The corresponding alcohol, methyl 2-(4-fluorophenyl)propanol.
Oxidation: The corresponding carboxylic acid, methyl 2-(4-fluorophenyl)propanoic acid.
Aplicaciones Científicas De Investigación
Methyl 2-bromo-2-(4-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 2-bromo-2-(4-fluorophenyl)propanoate involves its interaction with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with biological targets such as enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-bromo-3-(2-fluorophenyl)propanoate
- Methyl 2-bromo-3-(4-fluorophenyl)propanoate
- Methyl 2-bromo-2-(4-chlorophenyl)propanoate
Uniqueness
Methyl 2-bromo-2-(4-fluorophenyl)propanoate is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties such as increased reactivity and potential for halogen bonding. This makes it a valuable compound for various synthetic and research applications .
Propiedades
Fórmula molecular |
C10H10BrFO2 |
|---|---|
Peso molecular |
261.09 g/mol |
Nombre IUPAC |
methyl 2-bromo-2-(4-fluorophenyl)propanoate |
InChI |
InChI=1S/C10H10BrFO2/c1-10(11,9(13)14-2)7-3-5-8(12)6-4-7/h3-6H,1-2H3 |
Clave InChI |
LWWGWPRCLXYCCC-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)F)(C(=O)OC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


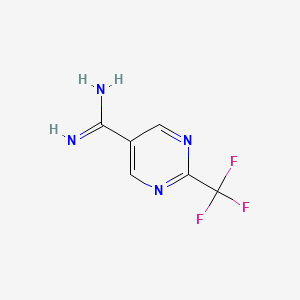
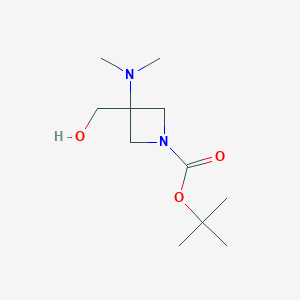
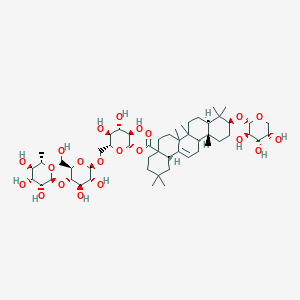
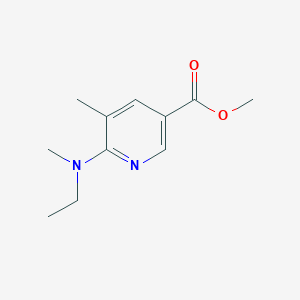
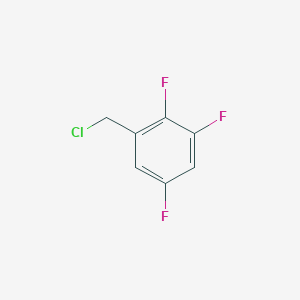
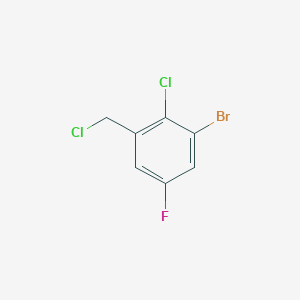
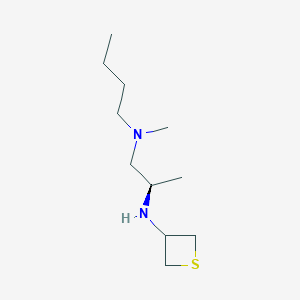
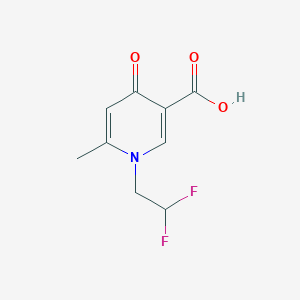
![[4,8-bis[5-(2-ethylhexylsulfanyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13014381.png)
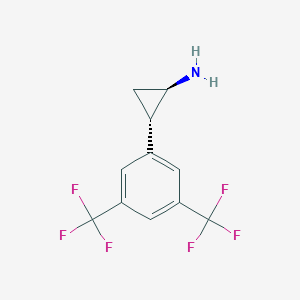
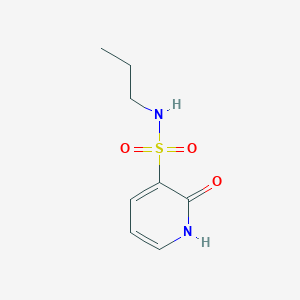
![tert-butyl(1S,5S)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13014397.png)
![trans-Hexahydro-5H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B13014401.png)
![(4-Amino-7-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl)methanol](/img/structure/B13014416.png)
